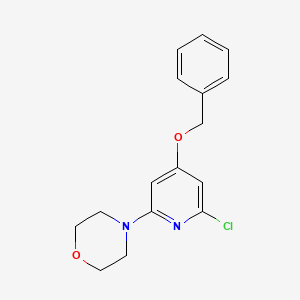
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, hydroxyl groups at the 5th and 7th positions, and a phenyl group at the 2nd position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and substituted benzaldehydes.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to form the benzopyran core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and chlorine atoms play a crucial role in its biological activity. The compound may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites of target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-4H-1-benzopyran-4-one: Lacks the chlorine atoms and phenyl group.
Genistein: Contains additional hydroxyl groups and a different substitution pattern.
Pinocembrin: Similar structure but without chlorine atoms.
Uniqueness
4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl- is unique due to the presence of chlorine atoms at the 6th and 8th positions, which can significantly influence its chemical reactivity and biological activity compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
32140-66-2 |
|---|---|
Formule moléculaire |
C15H8Cl2O4 |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
6,8-dichloro-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O4/c16-11-13(19)10-8(18)6-9(7-4-2-1-3-5-7)21-15(10)12(17)14(11)20/h1-6,19-20H |
Clé InChI |
JSHVFWDNGQOQBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


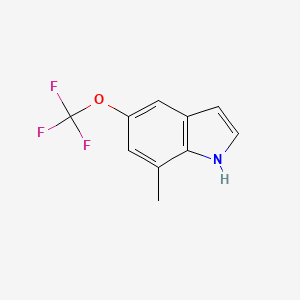



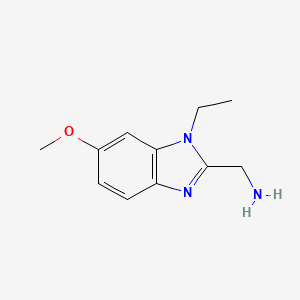

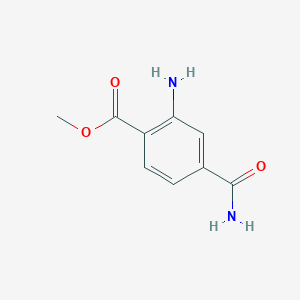
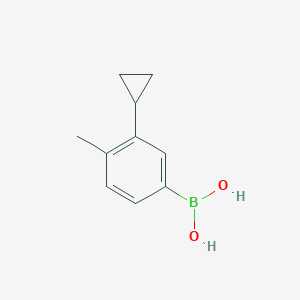
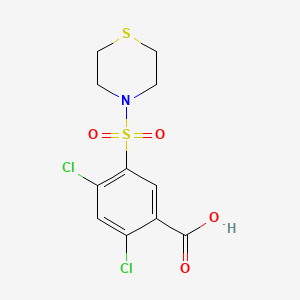
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)

